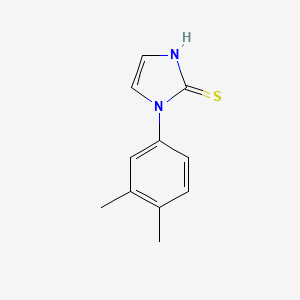

1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) is a derivative of imidazole and a member of the thiol group of compounds. It has been used in a variety of scientific research applications, including as a biochemical reagent, a biochemical probe, and a biochemical inhibitor. DMPIT has been studied for its potential use in laboratory experiments and for its biochemical and physiological effects.

Applications De Recherche Scientifique

- Findings : In a recent study, a series of triazole and pyrazole derivatives containing 2,4-disubstituted thiazole analogues were synthesized. Among these, compounds 12e, 12f, and 12k exhibited significant growth inhibitory activity against various microorganisms, including gram-positive bacteria. Their minimum inhibitory concentration (MIC) values were 4.8, 5.1, and 4.0 μg/ml, respectively .

- Findings : The same series of compounds demonstrated remarkable antioxidant activity compared to standard antioxidants. This was assessed using the DPPH free radical-scavenging assay .

- Findings : Molecular docking studies revealed that these compounds interacted with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. Additionally, they showed binding affinities with the COVID-19 main protease. These findings suggest their potential as inhibitors for SARS-CoV-2 .

- Findings : For instance, (Z)-4-(1-(2-phenylhydrazono)ethyl) phenol derivative 3 was synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .

- Findings : Researchers explored the reduction of 1-(3,4-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and ®-1-(3,4-dimethylphenyl)ethanol. Thermal and ultrasound pretreatment influenced the enantiomeric excess of the products .

Antimicrobial Activity

Antioxidant Properties

COVID-19 Drug Development

Synthetic Chemistry

Chiral Synthesis

Mécanisme D'action

Target of Action

The primary target of 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol is the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .

Mode of Action

1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol acts as a thrombopoietin receptor agonist . It binds to the receptor and activates it, mimicking the action of thrombopoietin, a hormone that stimulates the production of platelets . This leads to increased proliferation and differentiation of megakaryocytes, resulting in an increase in platelet production .

Biochemical Pathways

The activation of the thrombopoietin receptor by 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol triggers the JAK-STAT signaling pathway . This pathway is involved in cell growth, differentiation, and survival. The activation of this pathway leads to the proliferation and differentiation of megakaryocytes, which are the precursors of platelets .

Pharmacokinetics

The pharmacokinetic properties of 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of approximately 52% . It is extensively metabolized in the liver through CYP1A2 and CYP2C8 enzymes . The elimination half-life of 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol is between 21 and 35 hours, and it is excreted via feces (59%) and urine (31%) .

Result of Action

The action of 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol results in an increase in the number of circulating platelets . This can be beneficial in conditions where there is a deficiency of platelets, such as thrombocytopenia .

Action Environment

The action, efficacy, and stability of 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other drugs can influence its action through drug-drug interactions .

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-4-10(7-9(8)2)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAWRBPISHYKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CNC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline](/img/structure/B2514146.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)

![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)

![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)